5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1285251-59-3
VCID: VC2665651
InChI: InChI=1S/C9H11N3O3/c1-11-3-2-4-12-7(8(11)13)5-6(10-12)9(14)15/h5H,2-4H2,1H3,(H,14,15)
SMILES: CN1CCCN2C(=CC(=N2)C(=O)O)C1=O
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol

5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

CAS No.: 1285251-59-3

Cat. No.: VC2665651

Molecular Formula: C9H11N3O3

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid - 1285251-59-3

Specification

CAS No. 1285251-59-3
Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
IUPAC Name 5-methyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Standard InChI InChI=1S/C9H11N3O3/c1-11-3-2-4-12-7(8(11)13)5-6(10-12)9(14)15/h5H,2-4H2,1H3,(H,14,15)
Standard InChI Key OQSCVKMTZQQIKH-UHFFFAOYSA-N
SMILES CN1CCCN2C(=CC(=N2)C(=O)O)C1=O
Canonical SMILES CN1CCCN2C(=CC(=N2)C(=O)O)C1=O

Introduction

Related Compounds and Structural Relationships

Understanding the properties of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid can be enhanced by examining structurally related compounds found in the literature.

Structural Analogs

Several closely related compounds provide insight into the physical and chemical properties of our target molecule:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acidC16H15N3O5329.314-Carboxybenzyl at position 5 instead of methyl group
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylateC8H9N3O3195.18Pyrazine ring instead of diazepine; methyl ester instead of carboxylic acid
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylateC9H11N3O3209.2Methyl ester instead of carboxylic acid

The methyl ester analog (Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylate) is particularly relevant, as it shares the same core structure but contains a methyl ester group instead of the carboxylic acid. This compound has a CAS number of 163213-38-5 and a molecular formula of C9H11N3O3 .

Chemical Properties

Based on data from the structurally similar methyl ester, we can infer potential physicochemical properties of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid:

PropertyValueNote
Estimated Melting Point>230°CBased on methyl ester analog (229-230°C)
SolubilityLimited in non-polar solventsCarboxylic acid functionality suggests higher polarity than the ester analog
AppearanceSolid at room temperatureBased on related compounds
StabilityRequires storage at 2-8°CBased on storage recommendations for similar compounds

The presence of the carboxylic acid group would likely increase the compound's polarity and hydrogen-bonding capabilities compared to its methyl ester counterpart, potentially affecting solubility patterns and melting point.

Biological Activity and Applications

The biological activity profile of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid can be partially inferred from related compounds in the same structural class.

Structure-Activity Relationships

Based on the structural features of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid and related compounds, several structure-activity relationships might be proposed:

  • The carboxylic acid moiety at position 2 likely serves as a key pharmacophore for target binding

  • The methyl group at position 5 may influence receptor selectivity or binding affinity

  • The 4-oxo functionality appears to be conserved across related compounds, suggesting its importance for biological activity

Analytical Characterization

Analytical methods for characterizing 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid would likely include standard techniques used for similar heterocyclic compounds.

Spectroscopic Analysis

Expected spectroscopic features would include:

  • NMR Spectroscopy: Characteristic signals for:

    • Methyl group protons (singlet, approximately 2-3 ppm)

    • Diazepine ring protons (complex patterns, 1.5-4.0 ppm)

    • Pyrazole C-H proton (singlet, approximately 7-8 ppm)

    • Carboxylic acid proton (broad singlet, 10-13 ppm)

  • IR Spectroscopy: Distinctive absorption bands for:

    • Carboxylic acid O-H stretch (broad, 3200-2800 cm⁻¹)

    • Carbonyl C=O stretches (approximately 1700-1720 cm⁻¹ for carboxylic acid and 1680-1700 cm⁻¹ for amide carbonyl)

    • Pyrazole ring vibrations (1400-1600 cm⁻¹)

Research Applications and Future Directions

The unique structural features of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylic acid position it as a valuable compound for several research applications.

Drug Discovery

This compound could serve as:

  • A scaffold for medicinal chemistry optimization campaigns

  • A pharmacophore for designing more potent and selective ROS1 inhibitors

  • A building block for developing novel fibrinogen receptor antagonists

Future Research Directions

Several promising avenues for future research include:

  • Comprehensive biological evaluation to determine specific therapeutic targets

  • Development of improved synthetic routes for large-scale production

  • Structure-activity relationship studies through systematic modification of substituents

  • Investigation of binding modes through computational modeling and crystallography

  • Exploration of novel formulations to optimize bioavailability

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